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molecular formula C4H5F3O2 B1307847 2-(Trifluoromethyl)dioxolane CAS No. 2344-09-4

2-(Trifluoromethyl)dioxolane

Cat. No. B1307847
M. Wt: 142.08 g/mol
InChI Key: SKIIHLUNHCIQAF-UHFFFAOYSA-N
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Patent
US05057586

Procedure details

This example illustrates a process of the invention only. A suspension of 9.6 g (0.20 mol) of 50% NaH in mineral oil in 150 mL of DM$0 was stirred at 15°-20° while 35.4 g (0.20 mol) of 2-chloroethyl trifluoroacetate were added dropwise. The resulting mixture was stirred overnight while the reaction temperature was maintained below 30° . The reaction mixture was then heated to 50° at 0.33 kPa (2.5 mm) to drive off volatile products which were recovered. Fractionation of the volatiles gave 8.5 g (30% yield) of 2-trifluoromethyl-1,3-dioxolane, b.p. 87°-93° . IR (CCl4): 3000 and 2910 (sat'd CH), 1200-1100 cm-1 (CF,C--O). NMR (CCl4): 1H 5.13 (q, JHF 4Hz, IH, CH) and 4.07 ppm (s, 4H, ring OCH2). Anal.: Calcd. for C4H5F3O2 : C, 33.81; H, 3.55. Found: C, 33.68; H, 3.39
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:12])([F:11])[C:5]([O:7][CH2:8][CH2:9]Cl)=[O:6]>>[F:3][C:4]([F:12])([F:11])[CH:5]1[O:7][CH2:8][CH2:9][O:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
35.4 g
Type
reactant
Smiles
FC(C(=O)OCCCl)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight while the reaction temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 30°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 50° at 0.33 kPa (2.5 mm)
CUSTOM
Type
CUSTOM
Details
were recovered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C1OCCO1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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